Seratrodast Seratrodast Seratrodast(AA 2414) is a potent and selective thromboxane A2 receptor (TP) antagonist.Target: Thromboxane A2 ReceptorSeratrodast, also known as AA-2414, is a potent and selective antagonist of the TXA2R (thromboxane A2 receptor). AA-2414 reduced the induction of pulmonary inflation caused by LTD4 aerosol inhalation. AA-2414 competitively inhibited the contractile response to U-46619 in guinea pig tracheal and parenchymal strips and dog saphenous vein strips with pA2 values of 7.69, 8.29 and 6.79, respectively. AA-2414, a quinone derivative, is a novel, potent and orally active antagonist of a variety of spasmogenic prostanoids [1]. AA-2414 inhibited peroxide-induced vasoconstriction in the human placenta, as well as peroxide- induced increases in the placental secretion rates of lipid peroxides and thromboxane, but only partially inhibited peroxide-induced increases in the placental secretion rate of prostacyclin [2].
Brand Name: Vulcanchem
CAS No.: 112665-43-7
Catalog No.: VC003613
InChI:
SMILES:
Molecular Formula: C22H26O4
Molecular Weight: 354.4

Seratrodast

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CAS No.: 112665-43-7

Inhibitors

Catalog No.: VC003613

Molecular Formula: C22H26O4

Molecular Weight: 354.4

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Seratrodast - 112665-43-7

CAS No. 112665-43-7
Product Name Seratrodast
Synonyms ζ-(2,4,5-trimethyl-3,6-dioxo-1,4-cyclohexadien-1-yl)-benzeneheptanoic acid
Molecular Formula C22H26O4
Molecular Weight 354.4
InChIKey ZBVKEHDGYSLCCC-UHFFFAOYSA-N
Appearance Solid powder
Description Seratrodast(AA 2414) is a potent and selective thromboxane A2 receptor (TP) antagonist.Target: Thromboxane A2 ReceptorSeratrodast, also known as AA-2414, is a potent and selective antagonist of the TXA2R (thromboxane A2 receptor). AA-2414 reduced the induction of pulmonary inflation caused by LTD4 aerosol inhalation. AA-2414 competitively inhibited the contractile response to U-46619 in guinea pig tracheal and parenchymal strips and dog saphenous vein strips with pA2 values of 7.69, 8.29 and 6.79, respectively. AA-2414, a quinone derivative, is a novel, potent and orally active antagonist of a variety of spasmogenic prostanoids [1]. AA-2414 inhibited peroxide-induced vasoconstriction in the human placenta, as well as peroxide- induced increases in the placental secretion rates of lipid peroxides and thromboxane, but only partially inhibited peroxide-induced increases in the placental secretion rate of prostacyclin [2].
References 1:Crystal structure of 7-phenyl-7-(2,4,5-trimethyl-3,6-dioxo-cyclo-hexa-1,4-dien-1-yl)hepta-noate 1,3-dihy-droxy-2-(hy-droxy-meth-yl)propan-2-aminium monohydrate: a new solid form of seratrodast. Lou B.Acta Crystallogr Sect E Struct Rep Online. 2014 Sep 20;70(Pt 10):228-30. doi: 10.1107/S1600536814020625. eCollection 2014 Oct 1. PMID: 25484659 Free PMC Article2:Indium-catalyzed synthesis of keto esters from cyclic 1,3-diketones and alcohols and application to the synthesis of seratrodast. Kuninobu Y, Kawata A, Noborio T, Yamamoto S, Matsuki T, Takata K, Takai K.Chem Asian J. 2010 Apr 1;5(4):941-5. doi: 10.1002/asia.200900553. PMID: 20235270 3:Isolation and structure elucidation of the major photodegradation products of seratrodast. Xu J, Zhang Y, Hu Y.J Pharm Biomed Anal. 2008 Sep 10;48(1):78-84. doi: 10.1016/j.jpba.2008.05.002. Epub 2008 May 13. PMID: 18562149